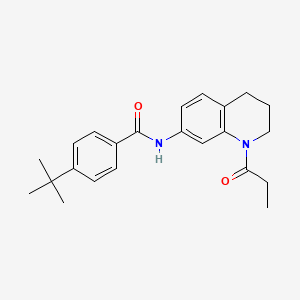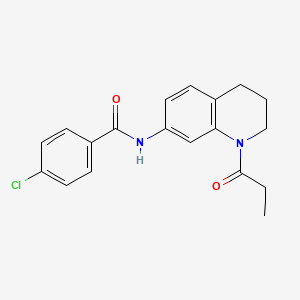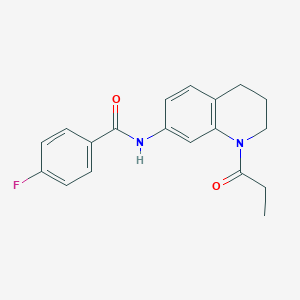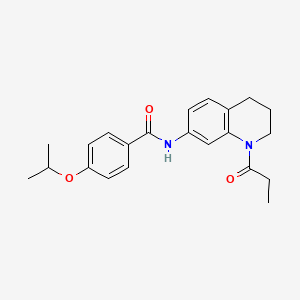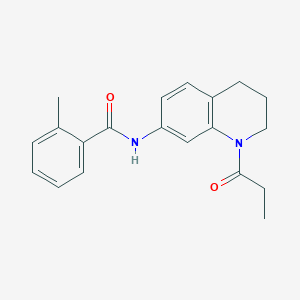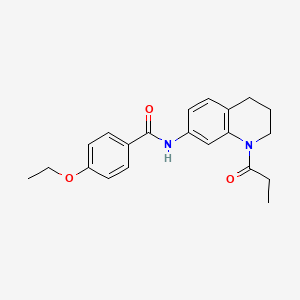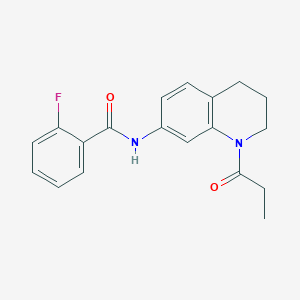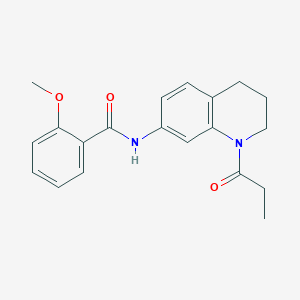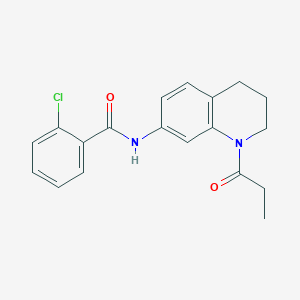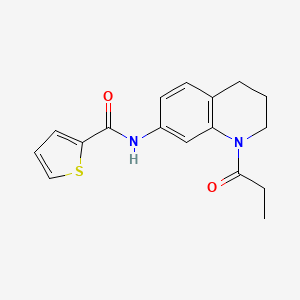
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines, the core structure of the compound, are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .Molecular Structure Analysis
The molecule contains a total of 52 bonds. There are 30 non-H bond(s), 19 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 4 six-membered ring(s), 2 ten-membered ring(s), 1 secondary amide(s) (aromatic), and 1 tertiary amide(s) (aliphatic) .Chemical Reactions Analysis
The synthesis of tetrahydroquinolines involves various reactions such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .Aplicaciones Científicas De Investigación
- These compounds exhibit a wide range of therapeutic properties, making them effective drugs in various disease scenarios. Notably, they have demonstrated anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer activities .
- Thiophene derivatives have shown promise as antimicrobial agents. Their structural features contribute to inhibiting microbial growth and combating infections .
- Some thiophene compounds, including N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide, exhibit analgesic and anti-inflammatory effects. These properties make them relevant for pain management and inflammation control .
- Research suggests that certain thiophene derivatives possess antihypertensive activity. These compounds may contribute to managing blood pressure .
- Thiophenes have been investigated for their antitumor properties. While more studies are needed, they hold promise as potential components in cancer therapies .
- Beyond medicine, thiophenes find applications in material science. They are used in the fabrication of light-emitting diodes (LEDs) due to their electronic properties .
Medicinal Chemistry
Antimicrobial Activity
Analgesic and Anti-Inflammatory Properties
Antihypertensive Effects
Antitumor Potential
Material Science and Light-Emitting Diodes (LEDs)
Propiedades
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-16(20)19-9-3-5-12-7-8-13(11-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZMJLVKIBNGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

